molecular formula C11H14N4OS2 B6046236 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

Numéro de catalogue B6046236
Poids moléculaire: 282.4 g/mol
Clé InChI: JNNGBIIGOMATJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as DTT-205, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazole-based inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of diabetes, obesity, and cancer. In

Mécanisme D'action

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide inhibits PTP1B by binding to the catalytic site of the enzyme. This prevents PTP1B from dephosphorylating insulin receptor substrate-1 (IRS-1), which is necessary for insulin signaling. By inhibiting PTP1B, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide increases insulin sensitivity and improves glucose tolerance. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are likely due to the inhibition of PTP1B, which is involved in insulin signaling and cancer cell growth.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has several advantages for lab experiments. It is a specific inhibitor of PTP1B, which makes it useful for studying the role of PTP1B in various biological processes. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to be effective in animal models of diabetes, obesity, and cancer, which suggests that it may have therapeutic potential. However, there are also limitations to using N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide in lab experiments. It may have off-target effects on other enzymes, which could complicate data interpretation. Additionally, the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is not fully understood, which could limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide. One area of focus could be on improving the synthesis method to make it more efficient and scalable. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide and its potential off-target effects. Another area of focus could be on developing derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide with improved potency and selectivity. Finally, clinical trials are needed to determine the safety and efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide as a potential therapeutic agent for diabetes, obesity, and cancer.

Méthodes De Synthèse

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-bromo-4-methylpyrimidine with sodium thiomethoxide to form 2-(4-methyl-2-pyrimidinyl)thiol. This compound is then reacted with 2-chloroacetyl chloride to form N-2-(4-methyl-2-pyrimidinyl)thioacetyl chloride. The final step involves the reaction of N-2-(4-methyl-2-pyrimidinyl)thioacetyl chloride with 2-amino-4,5-dihydro-1,3-thiazole to form N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide.

Applications De Recherche Scientifique

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has potential applications in the field of scientific research. As a PTP1B inhibitor, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide may have therapeutic potential for the treatment of diabetes, obesity, and cancer.

Propriétés

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-7-3-4-12-11(14-7)18-8(2)9(16)15-10-13-5-6-17-10/h3-4,8H,5-6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGBIIGOMATJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.